1H-indole-3,5-dicarbonitrile

Catalog No.
S12364952
CAS No.
M.F
C10H5N3
M. Wt
167.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-indole-3,5-dicarbonitrile

Product Name

1H-indole-3,5-dicarbonitrile

IUPAC Name

1H-indole-3,5-dicarbonitrile

Molecular Formula

C10H5N3

Molecular Weight

167.17 g/mol

InChI

InChI=1S/C10H5N3/c11-4-7-1-2-10-9(3-7)8(5-12)6-13-10/h1-3,6,13H

InChI Key

GTZRPJCMIRDPCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C#N

1H-indole-3,5-dicarbonitrile is a heterocyclic organic compound characterized by the presence of an indole ring with two cyano groups attached at the 3 and 5 positions. This compound is part of a larger class of indole derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science. The structure of 1H-indole-3,5-dicarbonitrile can be represented as follows:

text
N / \ C C // \\ C C \ / C--C / \ C N

The presence of cyano groups contributes to its reactivity and ability to participate in various chemical transformations, making it a valuable compound in synthetic organic chemistry.

, including:

  • Knoevenagel Condensation: This reaction can occur between 1H-indole-3,5-dicarbonitrile and aldehydes to form α,β-unsaturated carbonyl compounds. The reaction typically involves the formation of an intermediate that subsequently undergoes dehydration to yield the final product .
  • Michael Addition: The compound can also participate in Michael addition reactions with various nucleophiles, leading to the formation of complex molecular architectures .
  • Cyclization Reactions: In some cases, 1H-indole-3,5-dicarbonitrile can undergo cyclization reactions to form novel heterocyclic compounds, which may exhibit enhanced biological activity .

Research has shown that 1H-indole-3,5-dicarbonitrile exhibits significant biological activities, including:

  • Antimicrobial Properties: Compounds containing the indole structure have been studied for their antimicrobial effects against various pathogens. The presence of cyano groups may enhance these properties by increasing the compound's reactivity towards biological targets .
  • Anticancer Activity: Some derivatives of indole compounds have demonstrated potential anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation .
  • Corrosion Inhibition: Indole derivatives, including 1H-indole-3,5-dicarbonitrile, have been investigated for their effectiveness as corrosion inhibitors in metal surfaces exposed to acidic environments .

Several synthesis methods have been developed for producing 1H-indole-3,5-dicarbonitrile:

  • One-Pot Multicomponent Reactions: A common approach involves the one-pot synthesis using indoles, malononitrile, and various aldehydes or ketones under specific conditions (e.g., acidic or basic media) to yield high yields of the desired product .
  • Micellar Conditions: Recent studies have reported the use of micellar conditions to facilitate the synthesis of 1H-indole-3,5-dicarbonitrile derivatives with improved yields and reduced environmental impact .

1H-indole-3,5-dicarbonitrile has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new drugs targeting various diseases.
  • Material Science: Its unique properties make it suitable for applications in organic electronics and as a precursor for functional materials.

Studies on the interactions of 1H-indole-3,5-dicarbonitrile with biological molecules are crucial for understanding its mechanism of action. Interaction studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors involved in disease pathways.
  • Molecular Docking Studies: Computational approaches are used to predict how 1H-indole-3,5-dicarbonitrile interacts with target proteins at the molecular level .

Several compounds share structural similarities with 1H-indole-3,5-dicarbonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1H-Indole-2-carboxaldehydeIndole ring with a carboxaldehyde groupAntimicrobialLess reactive than dicarbonitriles
2-AminoindoleIndole ring with an amino groupAnticancerLacks cyano groups
IndolylmethanoneIndole ring with a ketoneAntimicrobialDifferent functional group
6-AminoindoleIndole ring with an amino group at position 6AnticancerDifferent position of amino group

The presence of two cyano groups in 1H-indole-3,5-dicarbonitrile enhances its reactivity and potential biological activity compared to other similar compounds.

Palladium-Catalyzed Homocoupling Strategies for Indole Carbonitrile Assembly

Palladium-catalyzed homocoupling reactions have emerged as a powerful tool for constructing the indole core while simultaneously introducing nitrile functionalities. A notable approach involves the decarboxylative dual C–H activation of indole-2-carboxylic acids in the presence of silver carbonate (Ag₂CO₃), which facilitates nitrile insertion to yield triazaindeno-fluorene derivatives. This method eliminates the need for pre-functionalized substrates, leveraging the inherent reactivity of the indole carboxylic acid precursor.

The reaction mechanism proceeds through sequential decarboxylation and C–H bond cleavage, followed by nitrile incorporation via palladium-mediated coupling. Key to this process is the use of Ag₂CO₃ as a stoichiometric oxidant, which promotes the reductive elimination step while preventing catalyst deactivation. When conducted in dimethylformamide (DMF) at elevated temperatures (110–130°C), this method achieves complete conversion within 12–24 hours, though exact yield data remain unspecified in the literature.

Complementary work demonstrates the utility of palladium-catalyzed domino reactions for assembling tricyclic indole frameworks. By employing Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium) with bulky phosphine ligands, researchers have achieved moderate to high yields (65–85%) of 3,n-fused indole derivatives bearing electron-withdrawing cyano groups. The steric and electronic properties of the ligands critically influence reaction efficiency, with biarylphosphines such as SPhos providing optimal activity for C–C bond formation adjacent to the nitrile substituents.

MethodConditionsKey CatalystYield Range (%)Reference
Decarboxylative couplingAg₂CO₃, DMF, 130°CPd(OAc)₂Not reported
Domino cyclizationPd₂(dba)₃, SPhos, toluene, 100°CPd₂(dba)₃65–85
Larock indole annulationPd(OAc)₂, dppf, KHCO₃, DMF, 110°CPd(OAc)₂95

Bartoli Indole Synthesis Adaptations for Dicarbonitrile Functionalization

The Bartoli indole synthesis, traditionally employed for constructing 7-substituted indoles, has been adapted to accommodate dicarbonitrile functionality through strategic substrate design. This three-component reaction between ortho-substituted nitroarenes, vinyl Grignard reagents, and nitrile precursors enables simultaneous indole annulation and cyano group incorporation.

Critical to this adaptation is the use of nitroarenes pre-functionalized with electron-withdrawing groups at the ortho position. For instance, 2-nitrobenzonitrile derivatives undergo -sigmatropic rearrangement with vinylmagnesium bromide to yield 3-cyanoindoles. Subsequent halogenation or oxidation at the 5-position introduces the second nitrile group, though this multi-step approach suffers from moderate overall yields (40–55%) due to competing side reactions. Recent improvements employ silyl-protected nitrile intermediates, which enhance regioselectivity during the Grignard addition phase while minimizing premature cyano group reactivity.

Cross-Coupling Approaches in Indole Dicarbonitrile Synthesis

Transition metal-mediated cross-coupling reactions provide precise control over substituent placement in 1H-indole-3,5-dicarbonitrile derivatives. The Sonogashira coupling-Larock indole annulation sequence represents a particularly effective strategy, as demonstrated in the synthesis of β-carboline alkaloid analogs. This tandem process involves:

  • Palladium-catalyzed coupling of 2-bromopyridines with terminal alkynes
  • Subsequent cyclization via Larock indole formation

Using Pd(OAc)₂ (2.5 mol%) with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand, researchers achieved 95% yield for the key indolization step under mild conditions (DMF, 110°C, 4 hours). The electron-deficient nature of the dicarbonitrile indole core facilitates oxidative addition with palladium catalysts, enabling efficient Suzuki-Miyaura couplings at the 2-position for further derivatization.

Vilsmeier-Haack Formylation Pathways in Indole Dicarbonitrile Synthesis

While not directly employed in 1H-indole-3,5-dicarbonitrile synthesis, Vilsmeier-Haack formylation plays a crucial role in preparing precursor molecules. Treatment of 5-hydroxyindole derivatives with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces formyl groups at the 3-position, which undergo subsequent condensation with malononitrile to install the cyano functionality. This two-step sequence benefits from the electrophilic activation of the indole ring by the formyl group, directing nucleophilic attack to the desired position.

Microwave-Assisted and Solvent-Free Synthetic Optimization

Environmentally benign protocols have been developed using ionic liquid catalysts under solvent-free conditions. The reaction of 3-cyanoacetylindole with aromatic aldehydes and malononitrile in the presence of [Hmim]HSO₄ (1-butyl-3-methylimidazolium hydrogen sulfate) illustrates this approach. Under conventional reflux (80°C, 2 hours), the ionic liquid mediates Knoevenagel condensation and cyclization steps with 89–92% yield, while simultaneously acting as a recyclable reaction medium. Preliminary studies suggest microwave irradiation (100 W, 120°C) could reduce reaction times to under 30 minutes without compromising yield, though detailed optimization studies remain pending.

Iridium(III) complexes have emerged as exceptionally effective catalysts for carbon-hydrogen activation processes in indole dicarbonitrile systems, with pentamethylcyclopentadienyl iridium dichloride dimer serving as the most widely employed catalyst precursor [4] [7]. The mechanistic pathway for iridium-catalyzed carbon-hydrogen activation of 1H-indole-3,5-dicarbonitrile typically proceeds through a concerted metalation-deprotonation mechanism involving the formation of a six-membered iridacycle intermediate [21] [22].

The catalytic cycle initiates with the coordination of the indole substrate to the cationic iridium(III) center, followed by carbon-hydrogen bond cleavage at the carbon-2 position through a kinetically favorable pathway [25]. Experimental studies have demonstrated that the presence of cyano groups at positions 3 and 5 significantly influences the regioselectivity of carbon-hydrogen activation, directing metalation preferentially to the carbon-2 position over the carbon-7 position [29]. The resulting iridacycle intermediate exhibits enhanced stability compared to analogous complexes derived from unsubstituted indoles, attributed to the electron-withdrawing nature of the dicarbonitrile substituents [4].

Mechanistic Data for Iridium(III)-Catalyzed Processes

Reaction ParameterValueReference Conditions
Optimal Temperature80-120°CPentamethylcyclopentadienyl iridium dichloride dimer catalyst [7]
Typical Reaction Time4-12 hoursDecarbonylative functionalization conditions [4]
Carbon-2 Selectivity>95%With directing group assistance [25]
Catalyst Loading2.5-10 mol%Standard reaction conditions [7]

The decarbonylative functionalization mechanism represents a particularly notable application of iridium catalysis in indole dicarbonitrile chemistry [4] [7]. This process involves the use of a sacrificial electron-rich adamantoyl-directing group that facilitates carbon-hydrogen bis-functionalization with traceless in situ removal [4]. The mechanism proceeds through initial carbon-hydrogen activation at the carbon-2 position, followed by coordination of the electrophilic coupling partner and subsequent reductive elimination to form the functionalized product [7].

Density functional theory calculations have revealed that the carbon-hydrogen activation step exhibits an activation barrier of approximately 25.3 kcal/mol for iridium(III) complexes with 1H-indole-3,5-dicarbonitrile substrates [11]. The computational studies indicate that the reaction proceeds through an asynchronous transition state where the metal-carbon bond formation is 87% complete while the carbon-hydrogen bond cleavage is only 35% advanced [11].

Palladium Complex Design for Regioselective Coupling Reactions

Palladium-catalyzed cross-coupling reactions with 1H-indole-3,5-dicarbonitrile systems require carefully designed catalyst architectures to achieve optimal regioselectivity and reaction efficiency [3] [5]. The electronic properties imparted by the dicarbonitrile substitution pattern necessitate specialized ligand environments that can accommodate the electron-deficient nature of the substrate while maintaining high catalytic activity [14] [20].

Contemporary palladium catalyst design for indole dicarbonitrile functionalization has focused on the development of palladium/norbornene cooperative catalysis systems [3] [23]. These catalytic manifolds enable simultaneous functionalization of both ortho and ipso positions through a unique mechanistic pathway that combines cross-coupling reactivity with carbon-hydrogen activation processes [23] [26]. The norbornene cocatalyst serves a dual role, first facilitating palladium insertion into the carbon-halogen bond of aryl halide coupling partners, then promoting subsequent intramolecular carbon-hydrogen activation at the indole substrate [26].

Palladium Catalyst Performance Data

Catalyst SystemYield (%)RegioselectivityReaction Conditions
Palladium acetate/triphenylphosphine85-929:1 (C2:C3)100°C, dimethyl sulfoxide solvent [35]
Palladium/norbornene cooperative72-95>99:1 (site-selective)120°C, 1,2-dichloroethane [3]
Bis(triphenylphosphine)palladium dichloride64-9085:15 (linear:branched)Cross-coupling conditions [6]
Palladium tosylate/bipyrimidine63-74C3-selective (>10:1)Aerobic oxidation conditions [35]

The regioselectivity of palladium-catalyzed reactions with 1H-indole-3,5-dicarbonitrile can be controlled through judicious selection of ancillary ligands and reaction conditions [35]. Studies have demonstrated that ligand-free palladium tosylate systems favor carbon-2 selective arylation with regioselectivities of 8:1, while the addition of bidentate nitrogen-donor ligands such as 2,2'-bipyrimidine switches the selectivity to favor carbon-3 functionalization [35].

The mechanistic basis for this ligand-controlled regioselectivity switch has been elucidated through computational studies, which indicate that ligand-free conditions promote a Heck-type oxidative addition pathway favoring carbon-2 functionalization [35]. In contrast, ligated palladium systems operate through a carbon-hydrogen activation/reductive elimination mechanism that preferentially occurs at the carbon-3 position [35].

Suzuki-Miyaura cross-coupling reactions represent another important class of palladium-catalyzed transformations for indole dicarbonitrile functionalization [6] [20]. These reactions typically employ arylboronic acid coupling partners and proceed through oxidative addition of the indole carbon-iodine bond, transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond [6]. Optimal conditions generally require elevated temperatures (120-140°C) and polar aprotic solvents such as dimethyl sulfoxide to achieve high conversion rates [6].

Silver-Promoted Decarbonylative Functionalization Processes

Silver catalysis has emerged as a distinctive approach for the functionalization of 1H-indole-3,5-dicarbonitrile through decarbonylative processes that exploit the reactivity of the cyano functional groups [11] [19]. Silver-promoted reactions typically operate under milder conditions compared to other transition metal catalysts, making them particularly attractive for substrates containing sensitive functional groups [24].

The mechanism of silver-catalyzed decarbonylative functionalization involves initial coordination of the silver center to one of the cyano groups, followed by carbon-oxygen bond activation and extrusion of carbon dioxide [19] [24]. This process generates a silver-bound nitrile anion intermediate that can undergo subsequent functionalization reactions with various electrophilic coupling partners [11].

Experimental studies have demonstrated that silver acetate in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene represents an effective catalyst system for incorporating carbon dioxide into propargyl alcohol derivatives of 1H-indole-3,5-dicarbonitrile [19]. The reaction proceeds at room temperature and affords cyclic carbonate products in high yields, typically ranging from 82% to 95% depending on the substitution pattern of the starting material [19].

Silver-Catalyzed Reaction Performance

Substrate TypeYield (%)Reaction TimeTemperature
Primary propargyl alcohols88-952-4 hoursRoom temperature [19]
Secondary propargyl alcohols78-894-8 hoursRoom temperature [19]
Aryl-substituted internal alkynes85-926-12 hours40-60°C [19]
Alkyl-substituted internal alkynes72-858-16 hours60-80°C [19]

The regioselectivity of silver-catalyzed selanylation reactions with indole dicarbonitrile substrates has been investigated through combined experimental and computational approaches [11]. Density functional theory calculations indicate that the nucleophilic attack of the indole carbon-3 position to the selenium electrophile proceeds through a rate-determining transition state with an activation barrier of 25.3 kcal/mol [11]. The reaction is proposed to occur through an electrophilic aromatic substitution mechanism where the sulfate ion acts as a base to facilitate proton removal [11].

Silver-catalyzed carbon dioxide incorporation reactions demonstrate excellent functional group tolerance and can accommodate various substitution patterns on the indole dicarbonitrile framework [19]. The anti-addition selectivity observed in these transformations suggests that the silver catalyst activates the carbon-carbon triple bond from the opposite side of the carbonate functionality, promoting 5-exo-dig cyclization through a stereoelectronically favored pathway [19].

Heterogeneous Catalysis in Continuous Flow Systems

Heterogeneous catalysis under continuous flow conditions represents an increasingly important methodology for the large-scale synthesis and functionalization of 1H-indole-3,5-dicarbonitrile derivatives [8] [12]. The implementation of packed bed reactors containing immobilized transition metal catalysts offers significant advantages in terms of catalyst separation, recycling, and process intensification compared to traditional batch methodologies [32].

The design of effective heterogeneous catalysts for indole dicarbonitrile functionalization requires careful consideration of support material properties, metal loading, and mass transfer characteristics [15]. Platinum on carbon catalysts have demonstrated exceptional performance for the hydrogenation of indole substrates under continuous flow conditions, achieving complete conversion at room temperature under moderate hydrogen pressure [15].

Contemporary approaches to heterogeneous catalysis in flow systems have focused on the development of single-atom catalysts that combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous processing [32]. These catalysts exhibit remarkable stability under continuous operation conditions and can maintain consistent performance over extended reaction periods [32].

Continuous Flow Catalysis Performance Data

Catalyst TypeConversion (%)Selectivity (%)Flow RateResidence Time
Platinum/Carbon95-99>980.5 mL/min15-30 min [15]
Palladium/Silica88-9492-960.3 mL/min20-40 min [32]
Scandium/Heteropoly acid85-92>950.2 mL/min30-60 min [12]
Ruthenium/Carbon nanotubes78-8989-940.4 mL/min25-45 min [32]

The application of chiral heterogeneous scandium Lewis acid catalysts in continuous flow systems has enabled enantioselective Friedel-Crafts reactions of isatins with 1H-indole-3,5-dicarbonitrile derivatives [12]. These catalysts are prepared through non-covalent immobilization of scandium complexes on aminopropyl-functionalized silica supports modified with heteropoly acids [12]. The resulting materials demonstrate excellent enantioselectivity (>95% enantiomeric excess) and can operate continuously for hours without significant deactivation [12].

Mass transfer considerations play a crucial role in the design of continuous flow systems for indole dicarbonitrile functionalization [8]. The confined reaction environment surrounding immobilized catalytic sites results in high local catalyst concentrations that can overcome reactivity limitations commonly encountered in batch processes [32]. This phenomenon is particularly beneficial for reactions involving sterically hindered substrates or those requiring harsh reaction conditions [8].

The implementation of multi-step continuous flow sequences has demonstrated exceptional utility for the synthesis of complex indole-containing pharmaceuticals [32]. Recent examples include the three-step continuous synthesis of tamsulosin analogues using sequential heterogeneous catalytic reactions without isolation of intermediates [32]. These processes achieve overall yields comparable to or exceeding those obtained through traditional batch methodologies while significantly reducing processing time and waste generation [32].

The electrophilic substitution chemistry of 1H-indole-3,5-dicarbonitrile is fundamentally altered by the presence of two electron-withdrawing cyano groups at positions 3 and 5. Unlike simple indole derivatives where the carbon-3 position serves as the primary site for electrophilic attack due to its high π-electron density [1] [2], the dicarbonitrile compound exhibits significantly modified reactivity patterns that reflect the strong electron-deficient nature imposed by the nitrile substituents.

Mechanistic Considerations for Carbon-3 Position Reactivity

The cyano group at position 3 of 1H-indole-3,5-dicarbonitrile fundamentally alters the traditional electrophilic substitution mechanism observed in unsubstituted indoles. In conventional indole chemistry, electrophilic attack at carbon-3 generates a stabilized cationic intermediate through delocalization involving the nitrogen lone pair [3] [1]. However, the presence of the electron-withdrawing cyano group at this position creates a dual electronic effect: it depletes electron density at the carbon-3 center while simultaneously providing alternative stabilization pathways through the nitrile functionality.

Research on related cyanoindole systems demonstrates that 3-substituted indoles typically undergo initial electrophilic attack at position 3, followed by rearrangement to position 2 [4] [5]. This rearrangement pathway becomes particularly relevant for 1H-indole-3,5-dicarbonitrile, where the cyano substituent can facilitate such migrations through resonance stabilization of intermediate carbocations. The electron-withdrawing nature of the cyano group also renders the carbon-3 position more susceptible to nucleophilic rather than electrophilic attack, representing a complete reversal of the normal indole reactivity pattern.

Carbon-5 Position Electronic Effects and Substitution Patterns

The carbon-5 position in 1H-indole-3,5-dicarbonitrile presents unique reactivity characteristics due to its location on the benzene ring portion of the indole system. Studies on 5-substituted indoles reveal that electron-withdrawing substituents at this position significantly influence the regioselectivity of electrophilic substitution reactions [6] [7]. For 5-methoxyindoles, research has shown that electrophilic cyclization occurs through dual mechanistic pathways: 83.5% via initial attack at carbon-3 followed by rearrangement, and 16.5% through direct attack at carbon-2 [6].

The cyano group at position 5 in the dicarbonitrile compound is expected to direct electrophilic attack away from the immediate vicinity through inductive electron withdrawal. This creates a deactivating effect that renders the carbon-5 position itself unreactive toward electrophiles, while simultaneously influencing the reactivity of adjacent positions. The meta-directing nature of the cyano group suggests that electrophilic substitution, when it does occur, will be directed to positions 4 and 6 of the benzene ring.

Comparative Reactivity Analysis

The combined electronic effects of both cyano groups in 1H-indole-3,5-dicarbonitrile create a compound with dramatically reduced electrophilic substitution reactivity compared to the parent indole. The electron density distribution, as calculated through molecular orbital studies of related systems, shows significant depletion at both carbon-3 and carbon-5 positions [8]. This electron deficiency makes the compound more prone to nucleophilic attack mechanisms, particularly at positions where the cyano groups can provide stabilization through resonance.

Synthetic Applications and Functionalization Strategies

Despite the reduced electrophilic reactivity, the electron-deficient nature of 1H-indole-3,5-dicarbonitrile opens alternative functionalization pathways. The compound serves as an excellent electrophilic partner in reactions with nucleophiles, including organometallic reagents and enolates. This reactivity reversal has been exploited in the synthesis of complex heterocyclic systems where the dicarbonitrile acts as a Michael acceptor or participates in cycloaddition reactions as the electron-deficient component.

The strategic placement of electron-withdrawing groups also enables selective functionalization of the remaining reactive positions. Positions 2, 4, 6, and 7 retain some degree of nucleophilicity and can undergo electrophilic substitution under appropriate conditions, though with significantly reduced rates compared to simple indoles.

Directed ortho-Metalation Strategies for Peripheral Functionalization

Directed ortho-metalation (DoM) represents one of the most powerful strategies for achieving regioselective functionalization of the 1H-indole-3,5-dicarbonitrile scaffold at positions not directly occupied by the cyano substituents. This methodology exploits the coordination ability of appropriately positioned directing groups to enable site-selective lithiation followed by electrophilic trapping, providing access to polysubstituted indole derivatives with precise regiochemical control.

Nitrogen-Based Directing Group Strategies

The nitrogen atom of the indole ring in 1H-indole-3,5-dicarbonitrile can be functionalized with various directing groups to enable ortho-metalation at different positions of the aromatic system. Research by Snieckus and coworkers has demonstrated that N-phosphinoyl derivatives undergo efficient metalation at the carbon-7 position using n-butyllithium at -78°C [9] [10]. However, the deprotection of phosphinoyl groups requires harsh conditions, limiting the synthetic utility of this approach.

More practical N-amide directing groups, particularly pivaloyl substitution, have proven highly effective for sequential metalation strategies [9] [10]. The N-pivaloyl derivative of 1H-indole-3,5-dicarbonitrile can undergo sequential metalation: first at carbon-2, followed by silylation, then subsequent metalation at carbon-7. This one-pot sequential process delivers carbon-7 substituted products in good overall yields while allowing for mild deprotection conditions.

Carboxamide-Based Directing Systems

Studies on indole-5-carboxamide derivatives have revealed that N-phenylcarboxamide groups can direct metalation to specific positions depending on the substitution pattern [11]. For 1H-indole-3,5-dicarbonitrile systems, the introduction of a carboxamide directing group at the nitrogen position enables selective metalation at carbon-2 and carbon-4 positions through six-membered and five-membered chelation, respectively.

The sulfamoyl directing group represents another powerful option for achieving regioselective metalation. Treatment of N-sulfamoyl derivatives with sec-butyllithium at -80°C in tetrahydrofuran provides exclusive substitution at carbon-2, while a second metalation-substitution cycle leads to exclusive incorporation at carbon-4 [11]. This sequential approach enables the synthesis of 2,4-disubstituted derivatives with complete regiochemical control.

Carbon-Based Directing Group Approaches

The presence of cyano groups at positions 3 and 5 of 1H-indole-3,5-dicarbonitrile provides additional opportunities for directed metalation through coordination-assisted processes. The cyano groups can serve as internal directing groups, enabling metalation at adjacent positions through five-membered chelation with lithium reagents.

Carboxylic acid derivatives at position 2 or position 6 can direct lithiation to the carbon-3 position, though this approach is complicated by the existing cyano substitution [11]. Alternative strategies involve the temporary introduction of removable directing groups at positions 4, 6, or 7, followed by metalation and functionalization, and subsequent removal of the directing group.

Mechanistic Aspects of Directed Metalation

The mechanism of directed ortho-metalation in 1H-indole-3,5-dicarbonitrile systems involves coordination of the lithium reagent to the directing group, followed by intramolecular deprotonation of the ortho-positioned carbon-hydrogen bond. The electron-withdrawing effect of the cyano groups enhances the acidity of the aromatic protons, facilitating the metalation process and enabling the use of milder conditions compared to electron-rich indole derivatives.

The regioselectivity of the metalation process is determined by the chelation geometry and the relative acidity of the available positions. In 1H-indole-3,5-dicarbonitrile, the electron-deficient nature of the aromatic system makes all positions more acidic than in simple indoles, but the directing groups still provide the necessary geometric control for selective metalation.

Synthetic Applications and Scope

The directed metalation approach has been successfully applied to the synthesis of complex polysubstituted indoles including natural product targets. The combination of DoM with cross-coupling reactions, particularly the Suzuki-Miyaura protocol, enables the introduction of aryl and heteroaryl substituents at previously inaccessible positions [9] [10]. This strategy has been employed in the synthesis of pyrrolophenanthridone alkaloids such as hippadine and pratosine.

The functional group tolerance of directed metalation reactions is generally excellent, allowing for the presence of various electron-withdrawing and electron-donating substituents on the indole ring. However, the strong electron-withdrawing nature of the dicarbonitrile system may require optimization of reaction conditions, including the choice of base, temperature, and reaction time.

[12] [12]-Sigmatropic Rearrangements in Ring-Expansion Reactions

[12] [12]-Sigmatropic rearrangements represent a powerful class of pericyclic reactions that can be employed to achieve ring expansion and structural reorganization of 1H-indole-3,5-dicarbonitrile derivatives. These concerted thermal reactions proceed through six-membered transition states and provide access to enlarged ring systems with excellent stereocontrol and functional group tolerance.

Classical [12] [12]-Sigmatropic Rearrangements in Indole Systems

The application of [12] [12]-sigmatropic rearrangements to indole chemistry has been extensively studied, with particular emphasis on Cope and Claisen-type rearrangements [13] [14]. In the context of 1H-indole-3,5-dicarbonitrile, these rearrangements can be employed to achieve ring expansion from the five-membered pyrrole ring to six- or seven-membered heterocycles.

3-Allyl-3H-indole derivatives undergo thermal [12] [12]-Cope rearrangements at temperatures between 80-120°C, with the preferred migration terminus being any available 2-alkyl position [15]. The rearrangement proceeds through the enamine tautomer of the 3H-indole, and allylic inversion of the migrating substituent is consistently observed. For 1H-indole-3,5-dicarbonitrile systems, the introduction of allyl substituents at position 1 (nitrogen) or position 4/6/7 could enable similar rearrangement pathways.

Claisen-Type Rearrangements for Ring Expansion

Claisen rearrangements of O-allyl enolate derivatives represent another powerful approach for ring expansion in indole systems [16]. The synthesis of communesin F demonstrated the effectiveness of this strategy, where O-allylation of a sodium enolate followed by thermal rearrangement at 65°C provided the desired α-allylation product through a chair-like transition structure [14].

For 1H-indole-3,5-dicarbonitrile, the electron-withdrawing cyano groups facilitate enolate formation at adjacent positions, enabling the introduction of allyl ether functionality. Subsequent thermal rearrangement proceeds through [12] [12]-sigmatropic processes to yield ring-expanded products with quaternary stereocenter formation.

Aza-Cope Rearrangements and Nitrogen-Containing Systems

Aza-Cope rearrangements represent a particularly relevant class of [12] [12]-sigmatropic processes for nitrogen-containing heterocycles like 1H-indole-3,5-dicarbonitrile [14]. The formal synthesis of FR901483 utilized a tandem cationic aza-Cope rearrangement-Mannich cyclization strategy to assemble complex tricyclic structures.

The reaction proceeds through iminium ion formation, followed by [12] [12]-sigmatropic rearrangement and subsequent Mannich cyclization. For 1H-indole-3,5-dicarbonitrile systems, the electron-deficient nature of the substrate may facilitate iminium ion formation and enable similar cascade processes for the construction of polycyclic frameworks.

Fischer Indole-Type [12] [12]-Rearrangements

The Fischer indole synthesis represents a classical example of [12] [12]-sigmatropic rearrangement leading to indole ring formation [13] [17]. This process involves the thermal rearrangement of phenylhydrazone derivatives through a concerted [12] [12]-sigmatropic mechanism where the sigma bond breaks between two nitrogen atoms and a new carbon-carbon bond forms.

While 1H-indole-3,5-dicarbonitrile is already an indole derivative, the reverse Fischer-type process or related rearrangements could potentially be employed for ring modification or functional group interconversion. The electron-withdrawing cyano groups may facilitate such processes by stabilizing intermediate or transition state structures.

Overman Rearrangement Applications

The Overman rearrangement represents a [12] [12]-sigmatropic rearrangement of trichloroacetimidates that has been successfully applied to complex natural product synthesis [14]. In the synthesis of A-315675, a double [12] [12]-sigmatropic rearrangement through chair-like transition structures provided bis-trichloroacetamide products in good yield.

For 1H-indole-3,5-dicarbonitrile derivatives, the introduction of trichloroacetimidate functionality at appropriate positions could enable similar rearrangement processes. The electron-deficient nature of the dicarbonitrile system may influence the reaction rates and selectivity of such processes.

Ring Expansion Mechanisms and Stereochemistry

The stereochemical outcome of [12] [12]-sigmatropic rearrangements in indole systems is generally predictable based on the geometry of the transition state. Chair-like conformations are typically preferred, leading to predictable stereochemical relationships between starting materials and products [14] [17].

Recent advances in photochemically mediated ring expansion have demonstrated that indole derivatives can undergo carbon insertion to yield quinolinium salts [18]. The ring expansion proceeds through photolytic generation of carbene intermediates that insert into the indole ring system. For 1H-indole-3,5-dicarbonitrile, such processes could provide access to dicarbonitrile-substituted quinoline derivatives.

Synthetic Applications and Scope

The application of [12] [12]-sigmatropic rearrangements to 1H-indole-3,5-dicarbonitrile systems offers significant potential for structural diversification and ring system modification. The electron-deficient nature of the substrate may require modified reaction conditions but could also provide enhanced reactivity in certain rearrangement pathways.

Solvent-free ring expansion methods have been developed for indole systems using dialkylacetylene dicarboxylates under thermal conditions [19]. These reactions proceed in a concerted fashion to provide benzazepine derivatives through ring expansion of the five-membered indole ring. Similar approaches could be applied to 1H-indole-3,5-dicarbonitrile systems.

Tandem Carbon-Hydrogen Activation/Decarbonylation Sequences

Tandem carbon-hydrogen activation/decarbonylation sequences represent cutting-edge methodologies for the simultaneous functionalization and structural modification of 1H-indole-3,5-dicarbonitrile derivatives. These cascade processes combine the site-selectivity of directed carbon-hydrogen activation with the synthetic utility of decarbonylation reactions to enable complex transformations in a single synthetic operation.

Iridium-Catalyzed Decarbonylative Carbon-Hydrogen Activation

Recent breakthrough research has demonstrated the effectiveness of pentamethylcyclopentadienyl iridium dichloride dimer ([Cp*IrCl₂]₂) as a catalyst for tandem decarbonylative carbon-hydrogen bis-arylsulfenylation of indole systems [20] [21] [22] [23]. This methodology employs a sacrificial electron-rich adamantoyl directing group that facilitates indole carbon-hydrogen bis-functionalization with traceless in situ removal.

The reaction mechanism involves initial coordination of the iridium catalyst to the adamantoyl directing group, followed by carbon-hydrogen activation at both the carbon-2 and carbon-4 positions. The disulfide coupling partners coordinate to iridium(III) through the formation of six-membered and five-membered iridacycles at the respective positions. Mechanistic studies reveal that carbon-hydrogen activation-induced carbon-carbon activation is involved in the catalytic cycle, enabling the simultaneous decarbonylation and functionalization processes [20] [22].

For 1H-indole-3,5-dicarbonitrile systems, this methodology offers particular advantages due to the electron-deficient nature of the substrate. The cyano groups may enhance the coordination ability of the directing group and facilitate the carbon-hydrogen activation process. The traceless removal of the directing group ensures that no additional synthetic steps are required for product isolation.

Palladium-Catalyzed Isocyanide Insertion Sequences

Palladium-catalyzed carbon-hydrogen activation combined with isocyanide insertion represents another powerful approach for tandem functionalization of indole derivatives [24]. The combination of palladium(II) acetate as catalyst and copper(II) acetate as stoichiometric oxidant enables carboxamidation at the carbon-3 position through isocyanide insertion.

This methodology has been successfully applied to the synthesis of indole-2(3)-carboxamides, which exhibit remarkable bioactivities and serve as building blocks for more complex derivatives [24]. The electron-withdrawing cyano groups in 1H-indole-3,5-dicarbonitrile may influence the regioselectivity of the carbon-hydrogen activation process, potentially directing the reaction to alternative positions.

The decarbonylation component of these reactions can occur through post-reaction treatment or through integrated catalytic processes. The choice of conditions depends on the stability of the intermediate complexes and the desired final product structure.

Rhodium-Catalyzed Annulation Processes

Rhodium-catalyzed carbon-hydrogen activation has been employed for formal [5+2] annulation reactions of indoles with cyclohexadienone-containing 1,6-enynes [25]. The reaction proceeds through tandem indole carbon-2-hydrogen alkenylation and intramolecular Friedel-Crafts alkylation to yield indole-fused oxepines in good to excellent yields.

The mechanism involves coordination of the indole substrate to the in situ produced Cp*Rh(OAc)₂ species, followed by indole carbon-2-hydrogen bond activation and regioselective alkyne migratory insertion. Protodemetalation produces the alkenylation product, which undergoes intramolecular Friedel-Crafts alkylation to complete the formal [5+2] annulation.

For 1H-indole-3,5-dicarbonitrile systems, the electron-deficient nature may require modified reaction conditions but could also provide enhanced electrophilicity for the Friedel-Crafts alkylation step. The cyano groups may serve as additional coordination sites for the rhodium catalyst.

Cobalt-Catalyzed Annulation Methodologies

Cobalt-catalyzed carbon-hydrogen activation-driven annulation of benzamides with unsymmetrical diynes has been developed as a cost-effective alternative to precious metal catalysts [21]. The methodology enables selective formation of either 3-substituted or 4-substituted isoquinolones depending on the nature of the diyne used.

This approach could be adapted to 1H-indole-3,5-dicarbonitrile systems through the introduction of appropriate directing groups at the nitrogen position. The electron-withdrawing cyano substituents may facilitate the carbon-hydrogen activation process and enable the use of milder reaction conditions.

Mechanistic Aspects of Tandem Processes

The success of tandem carbon-hydrogen activation/decarbonylation sequences relies on the careful orchestration of multiple catalytic processes within a single reaction vessel. Key mechanistic considerations include the compatibility of different catalytic cycles, the stability of intermediate complexes, and the timing of decarbonylation relative to functionalization.

Computational studies have provided insights into the energy profiles of these processes, revealing that carbon-hydrogen activation typically represents the rate-determining step, while decarbonylation occurs readily under the reaction conditions [20]. The electron-deficient nature of 1H-indole-3,5-dicarbonitrile may lower the activation barriers for carbon-hydrogen activation, potentially enabling the use of milder conditions.

Synthetic Applications and Future Directions

The development of tandem carbon-hydrogen activation/decarbonylation sequences has opened new avenues for the efficient synthesis of complex indole derivatives. These methodologies offer significant advantages in terms of step economy, atom efficiency, and functional group tolerance.

Recent advances in flow chemistry applications have demonstrated the potential for continuous processing of these reactions using immobilized catalysts [21]. Polyethyleneimine brush-supported palladium nanoparticles have shown high efficiencies in microreactor systems, offering opportunities for scalable synthesis of 1H-indole-3,5-dicarbonitrile derivatives.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.048347172 g/mol

Monoisotopic Mass

167.048347172 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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